6-ROX (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-ROX (hydrochloride) is synthesized through a series of chemical reactions involving the modification of rhodamine derivatives. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6-ROX (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound. The final product is purified through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-ROX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-ROX (hydrochloride) with modified functional groups, which can be used for different applications in scientific research .
Scientific Research Applications
6-ROX (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in labeling oligonucleotides for DNA sequencing and FRET imaging.
Medicine: Utilized in diagnostic procedures to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of 6-ROX (hydrochloride) involves its ability to absorb light at a specific wavelength (568 nm) and emit fluorescence at the same wavelength. This property makes it an effective fluorescent marker for detecting and quantifying biomolecules. The compound interacts with molecular targets through covalent bonding, allowing it to label specific sites on oligonucleotides and proteins .
Comparison with Similar Compounds
Similar Compounds
6-Carboxyfluorescein (6-FAM): Another fluorescent dye used for similar applications but with different excitation and emission wavelengths.
Tetramethylrhodamine (TAMRA): A rhodamine derivative with distinct spectral properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties compared to 6-ROX (hydrochloride).
Uniqueness
6-ROX (hydrochloride) is unique due to its specific excitation and emission wavelengths, making it highly suitable for FRET imaging and automated DNA sequencing. Its stability and reactivity with amine groups further enhance its utility in various scientific applications .
Properties
Molecular Formula |
C33H31ClN2O5 |
---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H |
InChI Key |
HYKDMQKZQYLGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl |
Origin of Product |
United States |
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